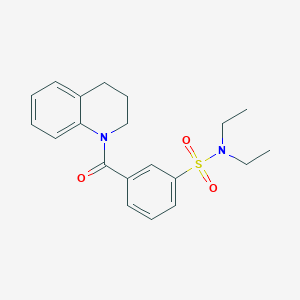![molecular formula C20H22Cl2N2OS B262445 2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)
2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol, also known as clozapine, is a medication used to treat schizophrenia. It was first synthesized in the 1960s and was approved by the FDA in 1989. Clozapine is considered to be a second-generation antipsychotic drug and is known for its effectiveness in treating treatment-resistant schizophrenia.
Mechanism of Action
Clozapine works by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking dopamine receptors, 2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol helps to reduce the symptoms of schizophrenia, such as hallucinations and delusions. Clozapine also blocks serotonin receptors in the brain, which may contribute to its effectiveness in treating other psychiatric disorders.
Biochemical and physiological effects:
Clozapine has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters in the brain, such as norepinephrine and acetylcholine. Clozapine also has an effect on the immune system, reducing inflammation and increasing the production of cytokines. These effects may contribute to its effectiveness in treating schizophrenia and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
Clozapine has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for researchers studying the brain. Clozapine is also effective in treating treatment-resistant schizophrenia, which makes it a valuable tool for studying this form of the disorder.
However, there are also limitations to the use of 2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol in lab experiments. It is a complex drug with a number of biochemical and physiological effects, which can make it difficult to isolate the specific effects of the drug on the brain. Additionally, this compound has a number of side effects, which can make it difficult to use in certain types of experiments.
Future Directions
There are a number of future directions for research on 2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol. One area of interest is the development of new antipsychotic drugs that are based on the mechanism of action of this compound. Another area of interest is the development of new treatments for treatment-resistant schizophrenia. Additionally, there is ongoing research on the biochemical and physiological effects of this compound, which may lead to new insights into the mechanisms of schizophrenia and other psychiatric disorders.
Conclusion:
Clozapine is a well-studied drug that is known for its effectiveness in treating treatment-resistant schizophrenia. It has a complex mechanism of action and a number of biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, it remains a valuable tool for researchers studying the brain. There are a number of future directions for research on this compound, which may lead to new treatments for psychiatric disorders and new insights into the mechanisms of these disorders.
Synthesis Methods
Clozapine is synthesized through a multistep process that involves the reaction of 2-chloroethanol with 4-(6,7-dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinecarboxylic acid. The resulting product is then treated with sodium hydroxide to yield 2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Clozapine has been extensively studied for its effectiveness in treating schizophrenia. It is known to be effective in treating treatment-resistant schizophrenia, which is a form of the disorder that does not respond to traditional antipsychotic medications. Clozapine has also been studied for its effectiveness in treating other psychiatric disorders, such as bipolar disorder and depression.
properties
Molecular Formula |
C20H22Cl2N2OS |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[4-(1,2-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H22Cl2N2OS/c21-16-6-5-15-17(24-9-7-23(8-10-24)11-12-25)13-14-3-1-2-4-18(14)26-20(15)19(16)22/h1-6,17,25H,7-13H2 |
InChI Key |
YRVXNNBISTZDBA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2CC3=CC=CC=C3SC4=C2C=CC(=C4Cl)Cl |
Canonical SMILES |
C1CN(CCN1CCO)C2CC3=CC=CC=C3SC4=C2C=CC(=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B262363.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)





![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)
![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)


![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)
![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)